4,4,4-trifluoro-N-(4-indazol-1-ylphenyl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(4-indazol-1-ylphenyl)butanamide is a synthetic organic compound that features a trifluoromethyl group and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(4-indazol-1-ylphenyl)butanamide typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amide Bond Formation: The final step involves coupling the indazole derivative with a trifluoromethyl-substituted butanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(4-indazol-1-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-N-(4-indazol-1-ylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Industry: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(4-indazol-1-ylphenyl)butanamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-N-(1H-indazol-6-yl)butanamide
Uniqueness
4,4,4-Trifluoro-N-(4-indazol-1-ylphenyl)butanamide is unique due to the presence of both the trifluoromethyl group and the indazole moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,4,4-trifluoro-N-(4-indazol-1-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)10-9-16(24)22-13-5-7-14(8-6-13)23-15-4-2-1-3-12(15)11-21-23/h1-8,11H,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJFCBAZBZAJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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